molecular formula C9H12BrNO2 B8170115 2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine

2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine

Cat. No.: B8170115
M. Wt: 246.10 g/mol
InChI Key: ROUPOQVALMQDKS-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the second position, a methoxyethoxy group at the third position, and a methyl group at the sixth position on the pyridine ring. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine typically involves the bromination of 3-(2-methoxyethoxy)-6-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions usually include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2-methoxyethoxy)-6-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted pyridines with various functional groups replacing the bromine atom.
  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced pyridine derivatives with the bromine atom removed.

Scientific Research Applications

2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine depends on its interaction with various molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    2-Bromo-3-methoxypyridine: Lacks the ethoxy group, making it less soluble in polar solvents.

    3-(2-Methoxyethoxy)-6-methylpyridine: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-6-methylpyridine: Lacks the methoxyethoxy group, affecting its solubility and chemical behavior.

Uniqueness: 2-Bromo-3-(2-methoxyethoxy)-6-methylpyridine is unique due to the combination of the bromine atom, methoxyethoxy group, and methyl group on the pyridine ring. This unique structure imparts specific chemical properties, such as increased solubility in polar solvents and distinct reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-3-(2-methoxyethoxy)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-7-3-4-8(9(10)11-7)13-6-5-12-2/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUPOQVALMQDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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